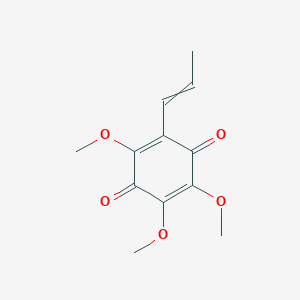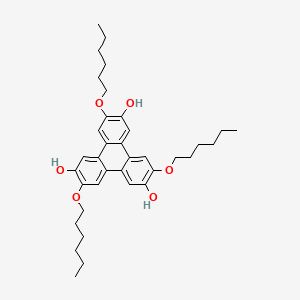
2,6,10-Triphenylenetriol, 3,7,11-tris(hexyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,6,10-Triphenylenetriol, 3,7,11-tris(hexyloxy)- typically involves multiple steps, starting from readily available precursorsReaction conditions such as temperature, solvent, and catalysts play a crucial role in achieving high yields and purity . Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
2,6,10-Triphenylenetriol, 3,7,11-tris(hexyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride or hydrogen gas.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2,6,10-Triphenylenetriol, 3,7,11-tris(hexyloxy)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism by which 2,6,10-Triphenylenetriol, 3,7,11-tris(hexyloxy)- exerts its effects involves interactions with specific molecular targets and pathways. Its hexyloxy groups contribute to its solubility and reactivity, allowing it to participate in various chemical and biological processes. The triphenylene core provides a rigid and planar structure, facilitating π-π interactions and other non-covalent interactions with target molecules .
Comparison with Similar Compounds
2,6,10-Triphenylenetriol, 3,7,11-tris(hexyloxy)- can be compared with other similar compounds, such as:
2,6,11-Triphenylenetriol, 3,7,10-tris(hexyloxy)-: Similar structure but different substitution pattern.
2,6,10-Triphenylenetriol, 3,7,11-tris(undecyloxy)-: Longer alkoxy chains, affecting solubility and reactivity.
2,6,10-Triphenylenetriol, 3,7,11-tris(methoxy)-: Shorter alkoxy chains, leading to different physical and chemical properties.
Properties
CAS No. |
227024-10-4 |
|---|---|
Molecular Formula |
C36H48O6 |
Molecular Weight |
576.8 g/mol |
IUPAC Name |
3,7,11-trihexoxytriphenylene-2,6,10-triol |
InChI |
InChI=1S/C36H48O6/c1-4-7-10-13-16-40-34-22-28-25(19-31(34)37)29-23-35(41-17-14-11-8-5-2)33(39)21-27(29)30-24-36(32(38)20-26(28)30)42-18-15-12-9-6-3/h19-24,37-39H,4-18H2,1-3H3 |
InChI Key |
UUFUXFKKZSPOLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCC)O)OCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



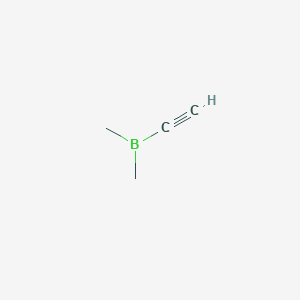
![[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea](/img/structure/B14237456.png)
![N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237460.png)
![1-Butoxy-3-[(3-methylbut-3-EN-1-YL)oxy]propan-2-OL](/img/structure/B14237464.png)
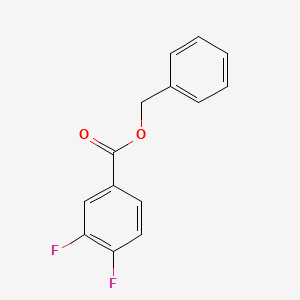
![1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide](/img/structure/B14237483.png)
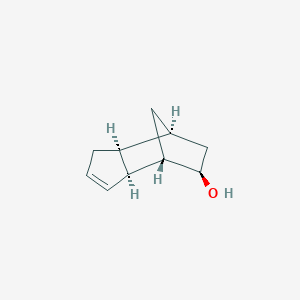
![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol](/img/structure/B14237505.png)
![1,1'-Dimethyl-2,2'-spirobi[[3,1]benzoxazine]-4,4'(1H,1'H)-dione](/img/structure/B14237513.png)
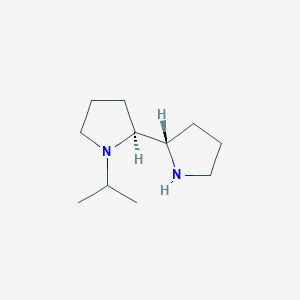
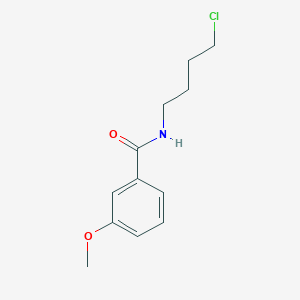
![Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol](/img/structure/B14237530.png)
